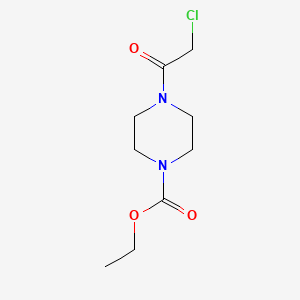Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate
CAS No.: 40981-17-7
Cat. No.: VC7108783
Molecular Formula: C9H15ClN2O3
Molecular Weight: 234.68
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40981-17-7 |
|---|---|
| Molecular Formula | C9H15ClN2O3 |
| Molecular Weight | 234.68 |
| IUPAC Name | ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C9H15ClN2O3/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10/h2-7H2,1H3 |
| Standard InChI Key | PTFKNHYQFQWBAA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CCl |
Introduction
Structural Characteristics and Chemical Properties
The compound’s core structure consists of a piperazine ring, a cyclic diamine known for its conformational flexibility and hydrogen-bonding capabilities. The ethyl ester moiety at the 1-position and the chloroacetyl group at the 4-position introduce distinct electronic and steric effects. The chloroacetyl substituent, featuring a reactive α-chlorine atom, enables nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.68 g/mol |
| CAS Registry Number | 40981-17-7 |
The ester group enhances solubility in organic solvents, while the chloroacetyl group contributes to electrophilic reactivity. These features position the compound as a valuable building block for derivatization .
Synthetic Routes and Methodological Considerations
Synthesis typically involves sequential functionalization of the piperazine ring. A common approach begins with piperazine-1-carboxylic acid ethyl ester, which undergoes chloroacetylation at the 4-position using chloroacetyl chloride under basic conditions .
Example Reaction Pathway:
-
Base-mediated chloroacetylation:
Triethylamine neutralizes HCl byproducts, driving the reaction to completion.
Purification via column chromatography or recrystallization ensures high yields (>70%). Alternative routes may employ solid-phase synthesis or microwave-assisted techniques to optimize efficiency .
Applications in Pharmaceutical Research
Piperazine derivatives are pivotal in drug discovery due to their bioavailability and ability to modulate biological targets. Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate serves as:
-
Anticancer Agent Precursor: Chloroacetyl groups facilitate conjugation with thiol-containing biomolecules, enabling targeted drug delivery systems.
-
Antimicrobial Scaffold: Structural analogs exhibit inhibitory effects against bacterial enzymes like dihydrofolate reductase .
-
Neurological Probes: Piperazine cores are prevalent in serotonin and dopamine receptor ligands, suggesting potential central nervous system applications.
Comparative Analysis with Structural Analogs
The chloroacetyl group distinguishes this compound from related derivatives:
The chloroacetyl variant’s reactivity enables diverse downstream modifications, unlike its ethoxyethyl counterpart, which prioritizes passive membrane diffusion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume